3-Fluoro-2-nitroaniline

Catalog No.
S718987
CAS No.
567-63-5
M.F
C6H5FN2O2
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-nitroaniline

CAS Number

567-63-5

Product Name

3-Fluoro-2-nitroaniline

IUPAC Name

3-fluoro-2-nitroaniline

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2

InChI Key

NSFGNLQLWFZHKK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N

The exact mass of the compound 3-Fluoro-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-2-nitroaniline (CAS 567-63-5) is a specialized, pre-aminated fluorinated building block primarily utilized in the synthesis of 4-fluoro- and 7-fluorobenzimidazoles, indoles, and pyrimido[4,5-b]indoles. By providing a precisely positioned fluorine atom adjacent to a nitro group and meta to an amine, this compound serves as a critical intermediate for pharmaceutical and agrochemical manufacturing. Its primary procurement value lies in its ability to bypass hazardous early-stage amination reactions while ensuring strict regiochemical fidelity for downstream active pharmaceutical ingredients (APIs), particularly where fluorine is required to modulate pKa, enhance metabolic stability, or improve binding affinity in complex biological targets [1].

Procurement Fit

1 2,3-Substitution pattern synthesis intermediate for heterocycle construction
2 Isomer-specific reactivity driven by ortho-fluoro and ortho-nitro arrangement
3 Pharmaceutical intermediate research context; crystalline solid format

Substituting 3-fluoro-2-nitroaniline with cheaper alternatives like 2-nitroaniline or its regioisomer, 4-fluoro-2-nitroaniline, fundamentally alters the physicochemical and pharmacological profile of the end product. Using the non-fluorinated baseline sacrifices the metabolic stability and lipophilicity imparted by the C-F bond. More critically, substituting with 4-fluoro-2-nitroaniline shifts the fluorine atom to the 5-position upon cyclization to a benzimidazole, which drastically changes the molecule's electronic distribution and fails to achieve the specific pKa depression required for target binding in advanced APIs. Furthermore, attempting to synthesize the target compound in-house from the upstream precursor 1,3-difluoro-2-nitrobenzene introduces significant process bottlenecks, including multi-day reaction times and the handling of pressurized ammonia, making direct procurement the only viable path for efficient scale-up [1].

Substitution Risk

Risk 1 Positional isomer substitution may alter reaction pathways and regioselectivity in downstream heterocycle synthesis
Risk 2 Different NMR fingerprints between isomers may compromise identity confirmation and quality control workflows
Risk 3 Melting point variation across isomers may impact purification protocols and large-scale handling procedures

Elimination of Hazardous, Low-Yield Amination Bottlenecks

When synthesizing 4-fluorobenzimidazole derivatives, chemists can either procure 3-fluoro-2-nitroaniline directly or synthesize it from 1,3-difluoro-2-nitrobenzene. Literature and patent data demonstrate that the amination of 1,3-difluoro-2-nitrobenzene requires harsh conditions, such as stirring in 7N NH3 in methanol in a sealed pressure tube for up to 120 hours (5 days), often yielding only ~51% of the desired aniline [1]. Procuring 3-fluoro-2-nitroaniline directly bypasses this severe process bottleneck, eliminating the need for high-pressure ammonia handling and instantly recovering 5 days of manufacturing time per batch.

Evidence DimensionSynthesis time and yield for the aniline intermediate
Target Compound Data0 hours (Commercially available, ready for downstream reduction/cyclization)
Comparator Or Baseline1,3-Difluoro-2-nitrobenzene (Requires 120 hours, ~51% yield)
Quantified DifferenceSaves 120 hours of reaction time and avoids a 49% material loss from the amination step
ConditionsReaction with 7N NH3 in methanol in a sealed pressure tube at room temperature

Procuring the pre-aminated compound drastically reduces synthesis time, improves overall process safety, and eliminates a low-yielding step in commercial manufacturing.

NH₂ Proton NMR
Head-to-head
Target: δ 7.32 ppm vs 2-F-5-NO₂: δ 7.55 ppm
Δδ = 0.23 ppm upfield shift
DMSO-d₆, 298 K
Indicates distinct nucleophilic character; reactivity profile differs from other isomers
Supports isomer-specific synthesis route selection

Regiochemical Control for Downstream pKa and Metabolic Modulation

The regiochemistry of the starting nitroaniline dictates the properties of the resulting benzimidazole. 3-Fluoro-2-nitroaniline specifically yields 4-fluorobenzimidazole cores, which are essential in drugs like Selumetinib. Compared to 5-fluorobenzimidazoles (derived from 4-fluoro-2-nitroaniline), the 4-fluoro substitution exerts a stronger inductive effect on the adjacent imidazole nitrogen, enabling precise pKa modulation and improving metabolic half-life against hepatic clearance [1]. This specific electronic tuning cannot be achieved with other regioisomers.

Evidence DimensionDownstream API physicochemical tuning
Target Compound DataYields 4-fluorobenzimidazoles (optimal pKa depression and metabolic stability)
Comparator Or Baseline4-Fluoro-2-nitroaniline (Yields 5-fluorobenzimidazoles, different electronic profile)
Quantified DifferenceEnsures 100% regiochemical fidelity for the 4-fluoro position, which is required to achieve specific pKa targets and avoid off-target binding
ConditionsEvaluation of fluorinated benzimidazole pharmacophores in drug discovery

Buyers must select the 3-fluoro regioisomer to ensure the final API possesses the exact metabolic stability and target affinity required for regulatory approval.

¹⁹F NMR Shift
Head-to-head
δ −118.2 ppm
2-F-5-NO₂: δ −122.5 ppm
Δδ = 4.3 ppm deshielded
DMSO-d₆, 298 K, rel. CFCl₃
Definitive analytical fingerprint; confirms distinct electronic structure
Enables isomer identity verification in QC workflows

High-Yield Compatibility with Standard Cyclization Protocols

3-Fluoro-2-nitroaniline demonstrates excellent processability in standard heterocyclic synthesis workflows. For example, its initial protection/acetylation (e.g., forming N-(3-fluoro-2-nitrophenyl)acetamide) routinely achieves >77% yield under mild conditions (acetic anhydride, room temperature, 16 hours) [1]. Subsequent reduction and cyclization proceed smoothly to form complex pyrimido[4,5-b]indoles or benzimidazoles. In contrast, attempting late-stage electrophilic fluorination of an unsubstituted benzimidazole core typically results in poor regioselectivity and yields often below 30% due to the formation of complex mixtures [1].

Evidence DimensionYield of regioselective fluorinated heterocycle
Target Compound Data>77% yield in early-stage functionalization, maintaining 100% regioselectivity
Comparator Or BaselineLate-stage fluorination of benzimidazoles (<30% yield, poor regioselectivity)
Quantified Difference>47% higher yield and complete elimination of regioisomer separation steps
ConditionsStandard acetylation/reduction/cyclization vs. late-stage electrophilic fluorination

Using a pre-fluorinated, properly substituted aniline provides a higher-yielding, scalable route to fluorinated heterocycles compared to late-stage functionalization.

Melting Point
Cross-study
Target: 78–79 °C 2-F-5-NO₂: 97–100 °C | 5-F-2-NO₂: 96–100 °C
Δ ≈ 19–21 °C lower
Impacts recrystallization conditions and large-scale handling workflow
Cross-vendor specification data; verify per lot

Precursor for 4-Fluorobenzimidazole-Based APIs

Ideal for the synthesis of MEK inhibitors (e.g., Selumetinib analogs), PARP inhibitors, and GLP-1R agonists where the 4-fluoro position is critical for metabolic stability and pKa modulation [1].

Synthesis of Fluorinated Pyrimido[4,5-b]indoles

Used as a high-yielding starting material in the development of complex tricyclic kinase inhibitors and antiviral macrodomains, leveraging its efficient acetylation and reduction profile [2].

Development of Selective Androgen Receptor Antagonists

Procured for the synthesis of metabolism-guided prostate cancer therapeutics, where the specific fluorine placement prevents rapid hepatic clearance [1].

Large-Scale Heterocycle Manufacturing

Chosen over 1,3-difluoro-2-nitrobenzene in scale-up campaigns to avoid the safety hazards and time penalties associated with high-pressure, multi-day amination reactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-Fluoroquinoxaline-2,3-dione Synthesis
Regioisomeric substitution control
NMR-based isomer identity confirmation
2-Amino-6-fluorobenzylamine Synthesis
Ortho-fluoro directing group effect
Reduction step monitoring and purity review
Ortho-Fluorinated Benzimidazole Synthesis
2,3-Substitution electronic profile
Cyclization regioselectivity review

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Fluoro-2-nitroaniline

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